![molecular formula C16H20N8O B397127 1-[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-2-imino-3-phenylimidazolidin-4-one CAS No. 127531-80-0](/img/structure/B397127.png)
1-[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-2-imino-3-phenylimidazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-2-imino-3-phenylimidazolidin-4-one is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring substituted with dimethylamino groups and an imidazolidinone moiety
準備方法
The synthesis of 1-[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-2-imino-3-phenylimidazolidin-4-one involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:
Formation of the Triazine Ring: The triazine ring is typically synthesized through the trimerization of cyanogen chloride or cyanamide. This process involves the reaction of these precursors under controlled conditions to form the triazine core.
Substitution with Dimethylamino Groups: The triazine core is then substituted with dimethylamino groups. This step often involves the use of dimethylamine and a suitable catalyst to facilitate the substitution reaction.
Formation of the Imidazolidinone Moiety: The final step involves the formation of the imidazolidinone moiety. This can be achieved through the reaction of the substituted triazine with an appropriate imidazolidinone precursor under specific conditions.
Industrial production methods for this compound may involve optimization of these steps to ensure high yield and purity. This can include the use of advanced catalytic systems and reaction optimization techniques.
化学反応の分析
1-[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-2-imino-3-phenylimidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents. This can lead to the formation of oxidized derivatives with different functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride. These reactions can result in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more of its substituents are replaced by other functional groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
科学的研究の応用
1-[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-2-imino-3-phenylimidazolidin-4-one has a wide range of scientific research applications:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of complex heterocyclic structures. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, the compound is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic applications are explored in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: In industrial applications, the compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 1-[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-2-imino-3-phenylimidazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
Molecular Targets: The compound may bind to specific enzymes or receptors, inhibiting their activity or modulating their function. This can lead to changes in cellular processes and biochemical pathways.
Pathways Involved: The compound may affect various signaling pathways, such as those involved in cell proliferation, apoptosis, or immune response. By modulating these pathways, the compound can exert its biological effects.
類似化合物との比較
1-[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-2-imino-3-phenylimidazolidin-4-one can be compared with other similar compounds, such as:
1,3,5-Triazine Derivatives: Compounds with similar triazine cores but different substituents. These compounds may exhibit different chemical and biological properties.
Imidazolidinone Derivatives: Compounds with similar imidazolidinone moieties but different substituents. These compounds may have different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
特性
CAS番号 |
127531-80-0 |
|---|---|
分子式 |
C16H20N8O |
分子量 |
340.38g/mol |
IUPAC名 |
1-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-2-imino-3-phenylimidazolidin-4-one |
InChI |
InChI=1S/C16H20N8O/c1-21(2)14-18-15(22(3)4)20-16(19-14)23-10-12(25)24(13(23)17)11-8-6-5-7-9-11/h5-9,17H,10H2,1-4H3 |
InChIキー |
GNZMXKCHEUKJSZ-UHFFFAOYSA-N |
SMILES |
CN(C)C1=NC(=NC(=N1)N2CC(=O)N(C2=N)C3=CC=CC=C3)N(C)C |
正規SMILES |
CN(C)C1=NC(=NC(=N1)N2CC(=O)N(C2=N)C3=CC=CC=C3)N(C)C |
溶解性 |
8.4 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


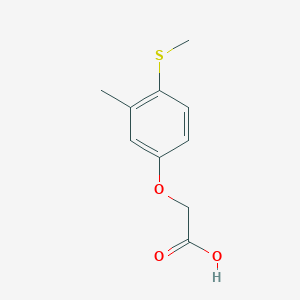
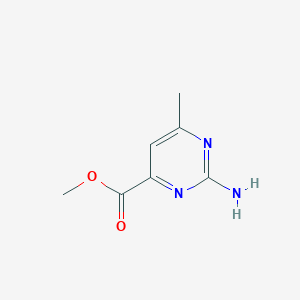
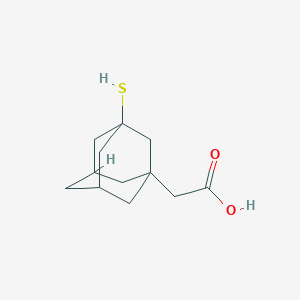
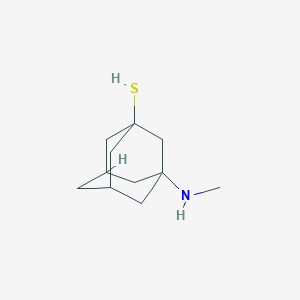
![N-allyl-N-[3-(4-chloro-3-methylphenoxy)propyl]amine](/img/structure/B397055.png)
![4-{[(Ethylamino)carbothioyl]amino}benzoic acid](/img/structure/B397060.png)
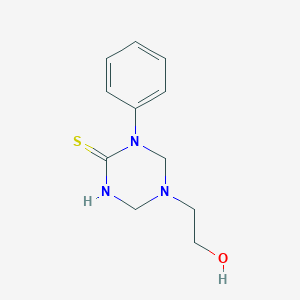
![4-Oxo-4-[(2-pyridinylmethyl)amino]-2-butenoic acid](/img/structure/B397062.png)
![2-({[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}amino)ethanol](/img/structure/B397063.png)
![[3,5-dimethyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B397065.png)
![2-({[3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}amino)ethanol](/img/structure/B397067.png)
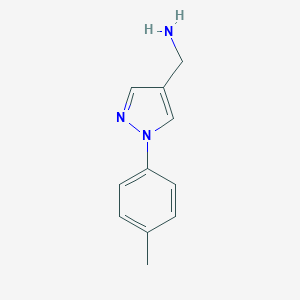
![2-({[1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}amino)ethanol](/img/structure/B397069.png)
![2-({[3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}amino)ethanol](/img/structure/B397070.png)
